2-Cyano-3-(3-nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide
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Overview
Description
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide is an organic compound that belongs to the class of nitriles and amides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a pyridinylmethyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Propenamide Backbone: The starting material, 3-nitrobenzaldehyde, undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoic acid.
Amidation Reaction: The resulting (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoic acid is then reacted with 3-pyridinylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide.
Industrial Production Methods
Industrial production methods for (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (2E)-2-cyano-3-(3-aminophenyl)-N-(3-pyridinylmethyl)-2-propenamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoic acid and 3-pyridinylmethylamine.
Scientific Research Applications
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-(4-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide
- (2E)-2-cyano-3-(3-nitrophenyl)-N-(4-pyridinylmethyl)-2-propenamide
- (2E)-2-cyano-3-(3-nitrophenyl)-N-(2-pyridinylmethyl)-2-propenamide
Uniqueness
(2E)-2-cyano-3-(3-nitrophenyl)-N-(3-pyridinylmethyl)-2-propenamide is unique due to the specific positioning of the nitrophenyl and pyridinylmethyl groups, which can influence its reactivity and biological activity. The presence of the cyano group also adds to its versatility in chemical reactions.
Properties
Molecular Formula |
C16H12N4O3 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
(E)-2-cyano-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H12N4O3/c17-9-14(7-12-3-1-5-15(8-12)20(22)23)16(21)19-11-13-4-2-6-18-10-13/h1-8,10H,11H2,(H,19,21)/b14-7+ |
InChI Key |
QJCYWRWXVSCNQA-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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